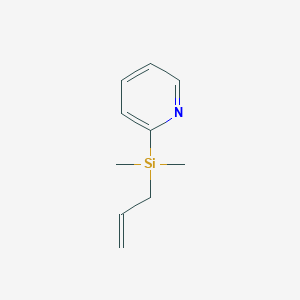

2-(Allyldimethylsilyl)pyridine

Vue d'ensemble

Description

- Il est remarquable d’être le premier composé connu pour présenter simultanément une double activité en tant qu’agoniste du récepteur de la dopamine D1 et un antagoniste du récepteur de la dopamine D2 .

- Le composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine des maladies neuronales.

Stepholidine : ) est un alcaloïde naturel dérivé de l’herbe chinoise .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse de la stépholine ne sont pas largement documentées. Elle est principalement obtenue à partir de la source naturelle ().

Production industrielle : Les méthodes de production à l’échelle industrielle ne sont pas bien établies en raison de sa disponibilité limitée à partir de sources naturelles.

Analyse Des Réactions Chimiques

Réactivité : La stépholine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits : Les produits spécifiques formés lors de ces réactions dépendraient des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

Effets neuroprotecteurs : La stépholine a démontré des propriétés neuroprotectrices dans des études animales

Activité antipsychotique : En raison de son activité de double récepteur, la stépholine a montré des effets antipsychotiques dans des modèles précliniques.

Applications De Recherche Scientifique

Neuroprotective Effects: Stepholidine has demonstrated neuroprotective properties in animal studies

Antipsychotic Activity: Due to its dual receptor activity, Stepholidine has shown antipsychotic effects in preclinical models.

Mécanisme D'action

Récepteurs de la dopamine : La stépholine interagit avec les récepteurs de la dopamine D1 et D2.

Cibles moléculaires et voies : Ses effets sont probablement médiés par la modulation des voies dopaminergiques, mais les mécanismes détaillés restent un domaine de recherche actif.

Comparaison Avec Des Composés Similaires

Unicité : La particularité de la stépholine réside dans son activité de double récepteur, ce qui la distingue des autres alcaloïdes.

Composés similaires : Bien que la stépholine se démarque, d’autres composés apparentés comprennent la berbérine, la palmatine et la jatrorrhizine.

Activité Biologique

2-(Allyldimethylsilyl)pyridine (CAS No. 118722-54-6) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with an allyldimethylsilyl group. This structure imparts distinct chemical properties that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 118722-54-6 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Signal Modulation : The compound may also modulate signaling pathways associated with inflammation and cancer progression, although detailed mechanisms remain to be fully elucidated.

Biological Activity and Therapeutic Potential

Research on the biological activity of this compound has shown promising results in various areas:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been tested against various tumor cell lines, demonstrating significant cytotoxicity.

- Case Study : In a study examining the effects on human cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that it may possess inhibitory effects against certain bacterial strains.

- Findings : In vitro assays revealed that this compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Pyridine derivatives | Variable | Low to Moderate |

| Silylated compounds | Moderate | High |

Propriétés

IUPAC Name |

dimethyl-prop-2-enyl-pyridin-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRIPVDRZYVTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459017 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118722-54-6 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.